![molecular formula C19H24N2O B14795835 [1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol: is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both benzyl and benzylamino groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and benzylamino groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the pyrrolidine ring. Subsequent functionalization steps introduce the benzyl and benzylamino groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzylamines.
Scientific Research Applications
Chemistry: In chemistry, [1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of [1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl groups can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinol: This compound shares the pyrrolidine ring and benzyl group but lacks the benzylamino group.
1-Benzyl-3-(methylamino)pyrrolidin-2-yl]methanol: Similar structure but with a methylamino group instead of a benzylamino group.
Uniqueness: The presence of both benzyl and benzylamino groups in [1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[1-benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C19H24N2O/c22-15-19-18(20-13-16-7-3-1-4-8-16)11-12-21(19)14-17-9-5-2-6-10-17/h1-10,18-20,22H,11-15H2 |
InChI Key |
DYOKZZGRVMNKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C1NCC2=CC=CC=C2)CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


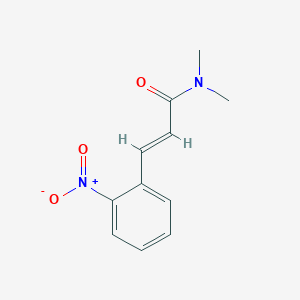
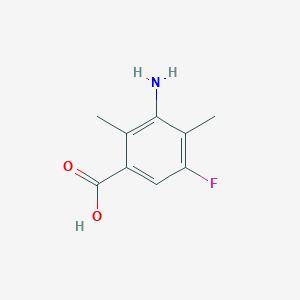
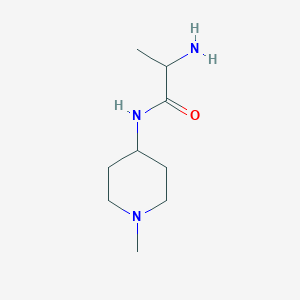
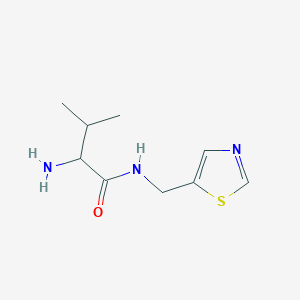
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)
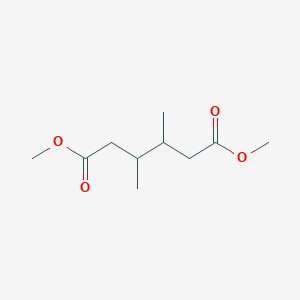
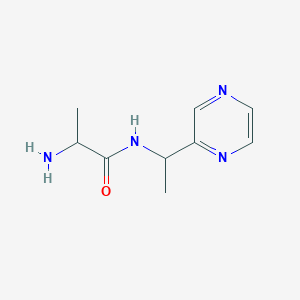
![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)

![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

